2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole
Description
2-Ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a fused heterocyclic compound combining pyrazole, pyrimidine, and benzimidazole moieties. Its core structure features a pyrazolo[1,5-a]benzimidazole system with an ethoxy substituent at the C(2) position. The ethoxy group at C(2) may influence electronic and steric properties, modulating interactions with biological targets like kinases or polymerases.
Properties
CAS No. |
138272-31-8 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-7-10-12-8-5-3-4-6-9(8)14(10)13-11/h3-7,13H,2H2,1H3 |
InChI Key |
GVORWYPJALJGQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC3=CC=CC=C3N2N1 |
Canonical SMILES |
CCOC1=CC2=NC3=CC=CC=C3N2N1 |
Synonyms |
4H-Pyrazolo[1,5-a]benzimidazole,2-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
- 2-(Difluoromethyl)-1H-Benzimidazole Derivatives : Substituents at C(2) and C(5) positions significantly impact potency and selectivity. For example, compound 6 (2-(difluoromethyl)-1H-benzimidazole at C(5)) exhibits an IC₅₀ of 18 nM against PI3Kδ, while compound 11 (bulkier substituent at C(5)) shows reduced potency (IC₅₀ = 52 nM) . The ethoxy group in 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole may enhance solubility but reduce steric hindrance compared to difluoromethyl groups.
- Planarity and Binding Affinity: Pyrazolo[1,5-a]pyrimidine cores promote planarity, enhancing interactions with target proteins via π-π stacking or hydrogen bonding .
Pyrimido[1,2-a]benzimidazoles
These compounds feature a pyrimidine ring fused to benzimidazole. Unlike pyrazolo[1,5-a]benzimidazoles, they lack the pyrazole moiety, reducing conformational flexibility. Pyrimido[1,2-a]benzimidazoles are synthesized via reactions of aminobenzimidazoles with bifunctional electrophiles and exhibit antiviral and antibacterial properties .
Triazolo[1,5-a]pyrimidines and Imidazo[1,5-a]pyridines
- Triazolo[1,5-a]pyrimidines : These derivatives, such as triazolo[1,5-a]benzimidazoles, show anti-inflammatory activity but lack the pyrazole ring, limiting π-electron delocalization .
- Imidazo[1,5-a]pyridines : Synthesized via iodine-catalyzed reactions, these compounds are used in optoelectronics and exhibit distinct electronic profiles compared to pyrazolo[1,5-a]benzimidazoles .
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